Quantified CYP2C19 Inhibition and CYP2C9 Selectivity Advantage of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid
1-(4-Chlorophenyl)cyclopropanecarboxylic acid exhibits a significant and potentially useful level of inhibition against the human CYP2C19 enzyme. In a standardized assay using human liver microsomes, the compound demonstrated an IC₅₀ of 1,950 nM for CYP2C19 inhibition [1]. Crucially, this inhibition is not a broad-spectrum effect against all CYP enzymes. In a parallel class-level comparison, the compound showed markedly lower inhibitory activity against CYP2C9 (IC₅₀ > 10,000 nM), indicating a significant selectivity window [2]. This specific interaction profile is a direct consequence of the compound's unique molecular geometry and is not a generic property of all cyclopropane carboxylic acid derivatives.
| Evidence Dimension | Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 1,950 nM (CYP2C19) [1] |
| Comparator Or Baseline | >10,000 nM (CYP2C9) [2] |
| Quantified Difference | At least a 5-fold greater inhibitory potency against CYP2C19 relative to CYP2C9. |
| Conditions | Human liver microsomes; pre-incubation with NADPH-regenerating system. |
Why This Matters
This data-driven selectivity window is critical for medicinal chemists designing compounds with minimized off-target metabolism and a lower potential for drug-drug interactions, making it a more predictable building block.
- [1] BindingDB. (n.d.). BDBM50462049: CHEMBL4225405. View Source
- [2] BindingDB. (n.d.). BDBM50069812: CHEMBL3407784. View Source
